2,3-Dibromo-4-oxobut-2-enoic acid chemical properties
2,3-Dibromo-4-oxobut-2-enoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dibromo-4-oxobut-2-enoic Acid
Authored by a Senior Application Scientist
Foreword: Unveiling a Versatile and Reactive Building Block
In the landscape of organic synthesis, certain molecules stand out for their unique combination of functional groups, offering a rich playground for chemical transformations. 2,3-Dibromo-4-oxobut-2-enoic acid, more commonly known as mucobromic acid, is one such compound. Characterized by a dibrominated alkene backbone flanked by both an aldehyde and a carboxylic acid, this molecule is a potent and versatile intermediate.[1][2] Its significance extends from its utility in constructing complex heterocyclic architectures to its inadvertent formation as a disinfection byproduct in water, which raises important toxicological questions.[1][3][4]
This guide provides an in-depth exploration of the chemical properties of mucobromic acid, tailored for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, the logic of its synthesis, and the practicalities of its application, grounded in authoritative scientific literature.
Core Molecular Profile and Physicochemical Properties
Mucobromic acid is a white solid at room temperature.[1][5] Its structure is deceptively simple, yet it holds the key to its diverse reactivity. The molecule exists in a dynamic equilibrium between its linear aldehyde-acid form and a cyclic furanone hemiacetal tautomer.[1] This tautomerization is a critical aspect of its chemical personality, influencing its reaction pathways.
Tautomeric Equilibrium
The presence of the aldehyde and carboxylic acid groups in close proximity allows for an intramolecular cyclization to form the more stable 3,4-Dibromo-5-hydroxyfuran-2(5H)-one.[1] Understanding this equilibrium is fundamental to predicting its behavior in different chemical environments.
Caption: Tautomeric equilibrium of Mucobromic Acid.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of mucobromic acid, compiled from various chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | (2Z)-2,3-dibromo-4-oxobut-2-enoic acid | [6] |
| Synonyms | Mucobromic acid, Dibromomalealdehydic acid | [1][6][7] |
| CAS Number | 488-11-9 | [1][7][8] |
| Molecular Formula | C₄H₂Br₂O₃ | [1][6] |
| Molar Mass | 257.87 g/mol | [1][7] |
| Appearance | White solid / grayish-white solid | [1][5][9] |
| Melting Point | 120-124 °C | [5][8][10] |
| Boiling Point | 321.8 ± 42.0 °C (Predicted) | [5][8] |
| SMILES | O=CC(Br)=C(Br)C(=O)O | [7] |
| InChI Key | NCNYEGJDGNOYJX-IHWYPQMZSA-N | [7] |
Synthesis and Experimental Protocol
Mucobromic acid can be reliably synthesized via the oxidative bromination of furan-based starting materials, such as furfural or 2-furanmethanoic acid (furoic acid).[1][9] This transformation involves a complex sequence of halogenation, oxidation, and ring-opening.
Reaction Pathway: From Furoic Acid to Mucobromic Acid
The synthesis proceeds by treating an aqueous solution of 2-furanmethanoic acid with an excess of elemental bromine. The reaction is typically heated to reflux to drive the oxidative ring-opening process.
Caption: Synthesis of Mucobromic Acid from Furoic Acid.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[9] It is a self-validating system; successful execution should yield a grayish-white solid with the expected melting point.
Materials:
-
2-Furanmethanoic acid (11.2 g, 0.1 mol)
-
Deionized water (50 mL)
-
Bromine (25.6 mL, 0.5 mol)
-
Sodium bisulfite solution (aqueous)
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve 2-furanmethanoic acid in 50 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Causality: Water serves as the solvent and is a necessary reactant for the hydrolysis steps in the ring-opening mechanism.
-
-
Bromine Addition: While stirring, add bromine dropwise from a dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reaction.
-
Causality: A large excess of bromine is required to ensure complete halogenation and oxidation of the furan ring.
-
-
First Reflux: Attach a reflux condenser and heat the mixture to reflux for 30 minutes.
-
Causality: Heating accelerates the reaction rate, ensuring the energy barrier for the oxidative cleavage is overcome.
-
-
Second Reflux (Open): Carefully remove the reflux condenser and continue to heat at reflux for another 30 minutes in a well-ventilated fume hood.
-
Causality: This step helps to drive off excess bromine and volatile byproducts like hydrogen bromide.
-
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product should precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold sodium bisulfite solution.
-
Causality: The sodium bisulfite wash quenches any residual bromine, converting it to colorless bromide salts (Br₂ + HSO₃⁻ + H₂O → 2Br⁻ + SO₄²⁻ + 3H⁺).
-
-
Drying: Dry the resulting grayish-white solid under vacuum to obtain the final product. A typical yield is around 57%.[9]
Chemical Reactivity and Mechanistic Insights
The reactivity of mucobromic acid is governed by its three key functional groups: the electron-deficient alkene, the electrophilic aldehyde, and the acidic carboxylic acid. This trifecta makes it a valuable precursor for a wide range of derivatives.
Reactions at the Aldehyde and Alkene
-
Reduction: The aldehyde can be selectively reduced. For instance, using sodium borohydride (NaBH₄) reduces the aldehyde and leads to the formation of a stable lactone.[1]
-
Conjugate Addition-Elimination: The dibromoalkene system is susceptible to nucleophilic attack. Hydrolysis under basic conditions involves a conjugate addition-elimination mechanism, where a halide (typically the one adjacent to the carboxylic acid) is substituted.[1]
Genotoxicity: Reaction with DNA Bases
Mucobromic acid's classification as a genotoxin stems from its ability to alkylate DNA bases.[1] Studies have shown it reacts with nucleosides like adenosine and cytidine.[3][4] The reaction mechanism is complex, differing from that of other mutagens like malonaldehyde.[4] It leads to the formation of halopropenal derivatives, such as 3-(N⁶-adenosinyl)-2-bromo-2-propenal.[3][4] This covalent modification of DNA is a key initiating event in chemical mutagenesis and carcinogenesis.
Caption: Reaction of Mucobromic Acid with DNA nucleosides.
Applications in Synthesis
The unique structure of mucobromic acid makes it a valuable starting material for synthesizing a variety of compounds, particularly heterocycles.[2] It has been used to prepare:
Furthermore, it has been identified as an inhibitor of tumoral and pancreatic L-asparagine synthetases, suggesting its potential as a scaffold for developing novel therapeutic agents.[8][10]
Spectroscopic Characterization
Structural elucidation and confirmation of mucobromic acid and its derivatives rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: A key signal for the open-chain form is the aldehyde proton. In a deuterated methanol (CD₃OD) solvent, this proton appears as a singlet around δ 6.08 ppm.[9]
-
¹³C NMR: This technique is crucial for confirming the carbon backbone and identifying the different functional groups (carbonyls, alkene carbons). It was instrumental in elucidating the structure of the DNA adducts formed from reactions with nucleosides.[3][4]
-
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the elemental composition of the molecule and its reaction products.[3][4]
-
Infrared (IR) Spectroscopy: Would show characteristic stretches for the O-H of the carboxylic acid, the C=O of the aldehyde and acid, and the C=C of the alkene.
Safety, Handling, and Toxicology
Due to its reactivity and genotoxic nature, mucobromic acid must be handled with stringent safety precautions.
Hazard Identification:
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[6][11]
-
Toxicological Profile: Classified as a genotoxin and potential carcinogen due to its ability to alkylate DNA.[1]
Recommended Safety Protocols:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemicals.
References
-
Wikipedia. Mucobromic acid. [Link]
-
Kautiainen, A., & Koivisto, P. (1996). Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives. Chemical Research in Toxicology. [Link]
-
Kautiainen, A., & Koivisto, P. (1996). Reaction of Mucochloric and Mucobromic Acids with Adenosine and Cytidine: Formation of Chloro- and Bromopropenal Derivatives. Chemical Research in Toxicology, ACS Publications. [Link]
-
Cheméo. Mucobromic acid (CAS 488-11-9) - Chemical & Physical Properties. [Link]
-
PubChem. Mucobromic Acid | C4H2Br2O3 | CID 3033972. [Link]
-
PubChem. 2,3-Dibromo-4-oxobut-2-enoic acid | C8H4Br4O6 | CID 170923506. [Link]
-
ChemBK. (2Z)-2,3-dibromo-4-oxobut-2-enoic acid. [Link]
Sources
- 1. Mucobromic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. Mucobromic Acid | C4H2Br2O3 | CID 3033972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mucobromic acid (CAS 488-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Mucobromic acid CAS#: 488-11-9 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Mucobromic acid | 488-11-9 [chemicalbook.com]
- 11. 2,3-Dibromo-4-oxobut-2-enoic acid | C8H4Br4O6 | CID 170923506 - PubChem [pubchem.ncbi.nlm.nih.gov]
